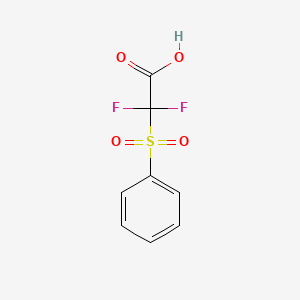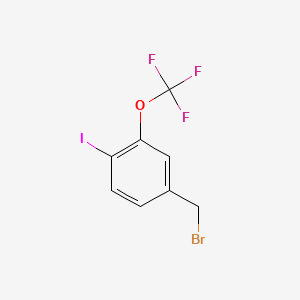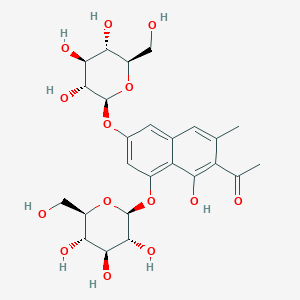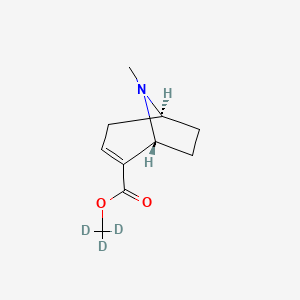
Ecgonidine Methyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ecgonidine Methyl Ester-d3, also known as methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, is a deuterated form of ecgonidine methyl ester. This compound is a derivative of ecgonine, a tropane alkaloid found in coca leaves. It is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Ecgonidine Methyl Ester-d3 can be synthesized from cocaine through a series of chemical reactions. The process involves the hydrolysis and dehydration of cocaine, followed by esterification with methanol . Another method involves the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ecgonidine Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding carboxylic acid.
Reduction: Reduces the ester group to an alcohol.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Produces ecgonidine carboxylic acid.
Reduction: Yields ecgonidine alcohol.
Substitution: Results in various substituted ecgonidine derivatives.
科学的研究の応用
Ecgonidine Methyl Ester-d3 is used in a wide range of scientific research applications:
Biology: Used in studies related to the metabolism of cocaine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized in the production of various chemical intermediates.
作用機序
Ecgonidine Methyl Ester-d3 exerts its effects through partial agonist activity at M1 and M3 muscarinic receptors. This interaction leads to DNA fragmentation and neuronal death by apoptosis . The compound’s mechanism of action is closely related to its parent compound, ecgonine, and its derivatives.
類似化合物との比較
Similar Compounds
Methylecgonidine: A non-deuterated form of Ecgonidine Methyl Ester-d3.
Ecgonine: The parent compound from which this compound is derived.
Cocaine: A well-known stimulant that is metabolized into ecgonine and its derivatives.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
184.25 g/mol |
IUPAC名 |
trideuteriomethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1/i2D3 |
InChIキー |
MPSNEAHFGOEKBI-CWYCHJBSSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC[C@@H]2CC[C@H]1N2C |
正規SMILES |
CN1C2CCC1C(=CC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
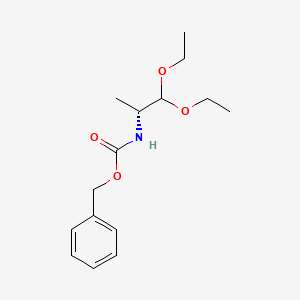
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
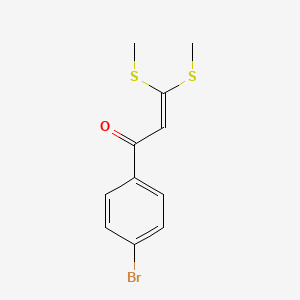
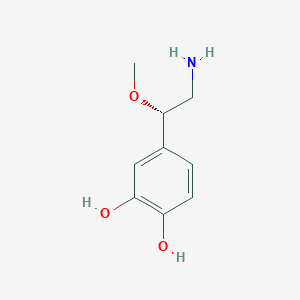
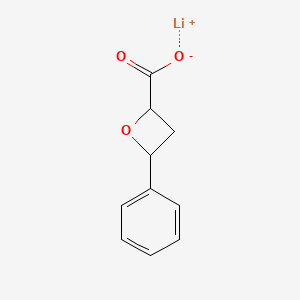
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
